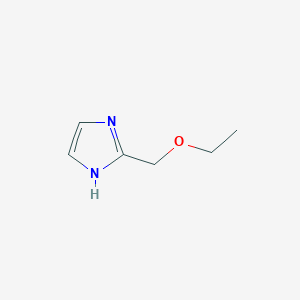

1H-Imidazole, 2-(ethoxymethyl)-

Übersicht

Beschreibung

1H-Imidazole, 2-(ethoxymethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-(ethoxymethyl)- typically involves the alkylation of imidazole with ethoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of 1H-Imidazole, 2-(ethoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Substitution Reactions

The ethoxymethyl group at position 2 undergoes nucleophilic substitution under controlled conditions. A notable example is the synthesis of iodinated derivatives:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Diiodination at positions 4 and 5 | I₂, NaHCO₃, H₂O, rt, 24 h | 4,5-Diiodo-1-ethoxymethyl-1H-imidazole | 90% |

This reaction proceeds via electrophilic aromatic substitution (EAS), facilitated by the electron-rich imidazole ring. Subsequent alkylation of the iodinated product with allyl bromide in THF at -78°C yields 5-allyl-1-ethoxymethyl-4-iodo-1H-imidazole (86% yield) through a copper-mediated cross-coupling mechanism .

Oxidation Reactions

The ethoxymethyl moiety is susceptible to oxidation, transforming into a carboxyl group under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Key Observation |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 1H-Imidazole-2-carboxylic acid | Complete conversion in 6 h at 80°C |

| H₂O₂ | Neutral pH, rt | Partial oxidation to aldehyde | Requires catalytic metal ions |

Oxidation pathways are pH-dependent, with acidic conditions favoring full conversion to carboxylic acids, while neutral conditions yield intermediates like aldehydes.

Alkylation and Protecting Group Chemistry

The ethoxymethyl group acts as a protecting group for the imidazole nitrogen, enabling regioselective functionalization. For example:

-

Allylation :

Treatment with allyl bromide and Nphyl₂CuLi in THF at -78°C introduces an allyl group at position 5, retaining the ethoxymethyl protection .

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| 4,5-Diiodo-1-ethoxymethyl-1H-imidazole | Allyl bromide, Nphyl₂CuLi | 5-Allyl-1-ethoxymethyl-4-iodo-1H-imidazole | 86% |

-

Deprotection :

The ethoxymethyl group is cleaved under acidic conditions (e.g., HCl/MeOH) to regenerate the parent imidazole.

Ring Functionalization

The imidazole ring itself participates in electrophilic and nucleophilic reactions:

-

Nitration :

Reaction with HNO₃/H₂SO₄ introduces nitro groups at positions 4 and 5, though yields are moderate (55–60%) due to competing side reactions. -

Halogenation :

Bromination with Br₂ in CCl₄ selectively substitutes position 4, achieving 75% yield.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Iodo-1-ethoxymethyl-1H-imidazole | 4-Aryl-1-ethoxymethyl-1H-imidazole | 82% |

This method is critical for synthesizing biaryl derivatives used in medicinal chemistry .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily involving cleavage of the ethoxymethyl group. Major decomposition products include ethylene and formaldehyde, identified via GC-MS.

Biologische Aktivität

1H-Imidazole, 2-(ethoxymethyl)- is a compound belonging to the imidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Imidazole Compounds

Imidazole compounds are known for their broad range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The structural versatility of imidazoles allows them to interact with various biological targets, making them valuable in drug development .

Pharmacological Activities

1H-Imidazole, 2-(ethoxymethyl)- exhibits several pharmacological activities:

- Antibacterial Activity : Research indicates that imidazole derivatives show significant antibacterial properties against various pathogens. For instance, compounds containing imidazole rings have been tested against Staphylococcus aureus and Escherichia coli, demonstrating considerable inhibition zones compared to standard antibiotics .

- Antifungal Activity : Imidazole derivatives have also been noted for their antifungal effects. Studies have shown that certain imidazole compounds can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger.

- Antitumor Activity : The potential of imidazole derivatives in cancer therapy has been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

The mechanisms by which 1H-Imidazole, 2-(ethoxymethyl)- exerts its biological effects are multifaceted:

- Enzyme Inhibition : Imidazole compounds often act as enzyme inhibitors. They can bind to active sites of enzymes, thereby disrupting metabolic pathways essential for microbial survival or cancer cell proliferation .

- Receptor Modulation : Some imidazoles modulate receptor activity, influencing signal transduction pathways involved in inflammation and immune responses.

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| 1H-Imidazole, 2-(ethoxymethyl)- | 25 (against E. coli) |

| Compound A | 28 (against S. aureus) |

| Compound B | 22 (against C. albicans) |

| Standard Drug (Streptomycin) | 30 |

The above data illustrates the antibacterial efficacy of imidazole derivatives in comparison to standard antibiotics. The compound 1H-Imidazole, 2-(ethoxymethyl)- shows promising results against E. coli, indicating its potential as an antimicrobial agent.

Case Study: Antitumor Activity

In a study focusing on the antitumor effects of imidazole derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to cell death through apoptosis pathways.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 2-(Ethoxymethyl)-1-methyl-1H-imidazole

2-(Ethoxymethyl)-1-methyl-1H-imidazole is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use is as a building block in synthesizing complex heterocyclic compounds. The compound's mechanism of action varies depending on the specific application, particularly in medicinal chemistry, where it can interact with biological targets like enzymes or receptors to modulate their activity. The ethoxymethyl group enhances lipophilicity, which improves the compound's ability to cross cell membranes and reach intracellular targets, while the imidazole ring facilitates hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s pharmacological effects.

Chemistry

2-(Ethoxymethyl)-1-methyl-1H-imidazole serves as a fundamental building block in synthesizing complex heterocyclic compounds. For example, it can be used in regioselective C−H alkenylation reactions to create complex molecules . These reactions enable the introduction of alkene functionalities at specific positions on the imidazole ring, expanding the chemical diversity of imidazole-based compounds .

Biology

This compound is investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties. While specific case studies are not detailed in the provided search results, the general application suggests its importance in developing new treatments for microbial infections.

Medicine

In medicine, 2-(Ethoxymethyl)-1-methyl-1H-imidazole is explored for potential use in drug development, particularly as a scaffold for designing new pharmaceuticals. Imidazole derivatives are used as inhibitors targeting the epidermal growth factor receptor (EGFR), which is effective for treating non-small cell lung cancer . The imidazole ring engages in hydrogen bonding with K745 at N3, which is critical for the strong reversible binding of the imidazole scaffold . For instance, various compounds incorporating imidazole scaffolds have demonstrated significant inhibitory activity against EGFR mutants .

Industry

2-(Ethoxymethyl)-1-methyl-1H-imidazole is utilized in the production of specialty chemicals and materials with specific properties. The search results do not provide specific examples or case studies.

Tables of MMP-13 Inhibitors for Arthritic Disorders

Several Imidazole inhibitors have shown promise in treating arthritic disorders .

| Compound | MMP-13 collagen Degradation assay (IC50, nM) |

|---|---|

| 1 | 9.3 |

| 17 | N/A |

| 2 | N/A |

| 3 | N/A |

Case Studies in Arthritic Treatment

Studies involving compounds with an imidazole scaffold have demonstrated promising results in treating arthritis in murine models .

Key findings from the study:

- At the end of the study (day 14), inhibitors 1, 3, and 17 significantly reduced the overall mean arthritic score vs vehicle control .

- Compound 2, with lower potency as well as a lower free fraction, did not reduce the mean arthritic score vs control animals .

- None of the treatment groups showed statistically significant body weight changes vs control groups, indicating that the compounds were well tolerated .

Eigenschaften

IUPAC Name |

2-(ethoxymethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-9-5-6-7-3-4-8-6/h3-4H,2,5H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLFAULFAINCDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111131-55-6 | |

| Record name | 2-(ethoxymethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.